molecular formula C15H11F3O2 B1315059 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone CAS No. 63349-66-6

1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone

Cat. No.: B1315059
CAS No.: 63349-66-6
M. Wt: 280.24 g/mol
InChI Key: RYEDEGZXAYVAAZ-UHFFFAOYSA-N
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Description

1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone is a useful research compound. Its molecular formula is C15H11F3O2 and its molecular weight is 280.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-[3-(trifluoromethyl)phenoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-10(19)11-5-7-13(8-6-11)20-14-4-2-3-12(9-14)15(16,17)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEDEGZXAYVAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501540
Record name 1-{4-[3-(Trifluoromethyl)phenoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63349-66-6
Record name 1-{4-[3-(Trifluoromethyl)phenoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone

[1]

Retrosynthetic Analysis & Strategy

The target molecule consists of two aromatic rings linked by an ether oxygen.[1]

  • Ring A (Electrophile): Acetophenone moiety.[1][2][3][4][5] The acetyl group at the para-position is a strong electron-withdrawing group (EWG), significantly activating the ring toward nucleophilic attack.[1]

  • Ring B (Nucleophile): 3-(Trifluoromethyl)phenol.[1][6] The trifluoromethyl group (

    
    ) is electron-withdrawing, which increases the acidity of the phenol (
    
    
    vs. 10.0 for phenol), facilitating the formation of the phenoxide nucleophile.[1]

Selected Pathway:

1Starting Materials:1
Pathway Visualization

SynthesisPathwaySM14-Fluoroacetophenone(Electrophile)ComplexMeisenheimerComplexSM1->ComplexS_NAr AdditionSM23-(Trifluoromethyl)phenol(Nucleophile)BaseBase (K2CO3)Solvent (DMF)SM2->BaseDeprotonationBase->ComplexAttack on C-FProduct1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanoneComplex->ProductElimination of F-

Caption:

1

Experimental Protocol

Reagents & Materials
ReagentCAS No.[1][4]MW ( g/mol )Eq.[1][4][7]Role
4-Fluoroacetophenone 403-42-9138.141.0Substrate (Electrophile)
3-(Trifluoromethyl)phenol 98-17-9162.111.1Substrate (Nucleophile)
Potassium Carbonate (

)
584-08-7138.211.5Base
N,N-Dimethylformamide (DMF) 68-12-2--Solvent (Anhydrous)
Step-by-Step Methodology

This protocol is designed for a 10 mmol scale synthesis.

Step 1: Nucleophile Formation

  • Charge a dry 50 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Add 3-(Trifluoromethyl)phenol (1.78 g, 11.0 mmol) and Potassium Carbonate (2.07 g, 15.0 mmol).

  • Add anhydrous DMF (15 mL).

  • Stir at room temperature for 15 minutes. Note: This allows the base to deprotonate the phenol, generating the active potassium phenoxide species.

Step 2:


 Coupling
  • Add 4-Fluoroacetophenone (1.38 g, 10.0 mmol) directly to the reaction mixture.

  • Equip the flask with a reflux condenser and a nitrogen inlet.[1]

  • Heat the reaction mixture to 100°C in an oil bath.

  • Monitor reaction progress via TLC (System: 20% EtOAc/Hexane) or HPLC.[1]

    • Target Time: 4–6 hours.[1][3][7][8]

    • Endpoint: Disappearance of 4-Fluoroacetophenone.[1]

Step 3: Work-up & Isolation [1]

  • Cool the mixture to room temperature.

  • Pour the reaction mixture into Ice Water (100 mL) with vigorous stirring. The product should precipitate as an off-white solid or oil.[1]

  • Extract with Ethyl Acetate (

    
    ).
    
  • Combine organic layers and wash with:

    • 
       (
      
      
      ) – Critical step to remove unreacted phenol.[1]
    • Brine (

      
      ).[1]
      
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification

  • Recrystallization: If solid, recrystallize from Ethanol/Water (9:1).[1]

  • Flash Chromatography: If oil, purify on silica gel (Eluent: 5-10% EtOAc in Hexanes).[1]

Mechanism & Critical Parameters

Reaction Mechanism

The reaction proceeds via a classic Addition-Elimination mechanism:

  • Activation: The carbonyl group of the acetophenone withdraws electron density from the benzene ring via resonance, creating a partial positive charge at the para-carbon (C4).[1]

  • Addition: The 3-(trifluoromethyl)phenoxide attacks C4, temporarily breaking ring aromaticity to form a resonance-stabilized anionic intermediate (Meisenheimer complex).[1]

  • Elimination: The aromaticity is restored by the expulsion of the fluoride ion (

    
    ), which is a good leaving group in 
    
    
    due to the strength of the C-F bond being offset by the high stability of the fluoride anion.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Incomplete deprotonation or wet solvent.[1]Ensure DMF is anhydrous; increase Temp to 120°C.
Impurity: Hydrolysis Water in solvent reacting with fluoride.[1]Use fresh anhydrous DMF; keep under

atm.
Residual Phenol Inefficient work-up.[1]Ensure the 1M NaOH wash is performed thoroughly.[1]

Analytical Validation (QC)

To validate the synthesis, the following analytical signatures are expected:

  • Physical State: White to pale yellow crystalline solid or viscous oil.[1]

  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       2.58 (s, 3H, 
      
      
      )[1]
    • 
       7.05 (d, 2H, Ar-H ortho to ether on Ring A)[1]
      
    • 
       7.95 (d, 2H, Ar-H ortho to ketone on Ring A)[1]
      
    • 
       7.2–7.5 (m, 4H, Ring B protons)[1]
      
  • 
     NMR:  Singlet around 
    
    
    (
    
    
    ).
  • MS (ESI):

    
     calc.[1] 281.07.[1]
    

References

  • Preparation of 4-Fluoroacetophenone (Substrate Synthesis)

    • Source: PrepChem.[1] "Synthesis of p-fluoroacetophenone."

    • URL:[Link]

  • General Reactivity of 4-Fluoroacetophenone in

    
    : 
    
    • Source: BenchChem.[1][9] "Reactivity of 4'-Chloro-3'-fluoroacetophenone vs 4'-fluoroacetophenone."

  • Analogous Diaryl Ether Synthesis (Methodology Grounding)

    • Source: PubChem. "1-(4-chlorophenoxy)-4-[3-(trifluoromethyl)phenyl]-2-(3-pyridyl)but-3-en-2-ol Synthesis."[1] (Demonstrates phenoxide displacement).

    • URL:[Link][1][10]

  • Properties of 3-(Trifluoromethyl)

    • Source: National Institutes of Health (NIH) - PubChem. "3-Trifluoromethylphenol Compound Summary."[1]

    • URL:[Link][1]

literature review on trifluoromethyl-containing aromatic ketones

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis, Reactivity, and Bioisosteric Applications

Executive Summary

Trifluoromethyl ketones (TFMKs) represent a critical structural motif in modern medicinal chemistry and agrochemical development.[1] Beyond their role as synthetic intermediates, TFMKs are potent transition-state inhibitors of hydrolytic enzymes (e.g., serine proteases) due to the unique electronic environment imposed by the trifluoromethyl group.[1]

This guide addresses the two primary challenges in working with aromatic TFMKs:

  • Synthetic Access: Overcoming the poor nucleophilicity of fluorinated synthons and the instability of intermediates.

  • Hydration Equilibrium: Managing the "chameleon" nature of the carbonyl group in aqueous media, which complicates bioassay data interpretation.

Part 1: The Fluorine Effect & Physicochemical Profile

The introduction of a trifluoromethyl group (


) into an aromatic ketone system drastically alters the physicochemical landscape compared to its methyl analog (

).
PropertyMethyl Ketone (

)
Trifluoromethyl Ketone (

)
Impact on Drug Design
Electrophilicity ModerateHigh Covalent reversible binding to nucleophilic serine/cysteine residues.
Hydration (

)
NegligibleSignificant Exists as a gem-diol in aqueous buffers; mimics tetrahedral transition states.
Lipophilicity ModerateHigh Increases membrane permeability; alters metabolic stability.
Metabolic Fate Oxidation/ReductionReduction Resistant to oxidative metabolism; prone to reduction to trifluoromethyl alcohols.
The Hydration Trap

Unlike standard ketones, TFMKs exist in a dynamic equilibrium with their hydrate (gem-diol) form in water. This is driven by the strong electron-withdrawing nature of the


 group (Hammett 

), which destabilizes the

carbonyl and favors the

hydrate.

Critical Insight: In biochemical assays, the


 value is often a function of the apparent concentration of the ketone, not the added concentration. If 

is high, the active ketone species is depleted, potentially leading to underestimation of potency if the target binds the ketone form, or overestimation if it binds the hydrate (transition state mimicry).

HydrationEquilibrium Ketone Ar-CO-CF3 (Active Electrophile) TS_Mimic Tetrahedral Intermediate (Enzyme Inhibition) Ketone->TS_Mimic  Covalent Binding   (Serine Protease) GemDiol Ar-C(OH)2-CF3 (Gem-Diol Hydrate) Ketone->GemDiol  K_hyd (Equilibrium)   Water + H2O

Figure 1: The hydration equilibrium of TFMKs.[2][3] The gem-diol form mimics the tetrahedral transition state of peptide hydrolysis, making these motifs potent protease inhibitors.

Part 2: Synthetic Strategies

Synthesizing aromatic TFMKs requires navigating the trade-off between reagent availability and functional group tolerance.[4] We categorize methodologies into Classical (Robust) and Modern Catalytic (Chemoselective) .

Method A: The Modern Approach – Pd-Catalyzed Cross-Coupling

Direct acylation of aryl halides with trifluoroacetyl donors is challenging due to the decarbonylation of acyl-palladium intermediates. The state-of-the-art solution utilizes arylboronic acids coupled with trifluoroacetic anhydride (TFAA) or specialized reagents like N-phenyl-N-tosyltrifluoroacetamide.

  • Mechanism: Oxidative addition (often requiring activation of the anhydride)

    
     Transmetallation with boronic acid 
    
    
    
    Reductive elimination.
  • Advantages: High functional group tolerance, mild conditions, avoids strong Lewis acids.

PdCatalysis Start Arylboronic Acid (Ar-B(OH)2) Int1 Transmetallation [Ar-Pd-L] Start->Int1 Base Reagent Trifluoroacetyl Donor (TFAA or Amide) Int2 Oxidative Addition [Ar-Pd(CF3CO)-L] Reagent->Int2 Cat Pd(II) Precatalyst Cat->Int2 Product Ar-CO-CF3 (Trifluoromethyl Ketone) Int1->Product Reductive Elimination Int2->Product

Figure 2: Simplified catalytic cycle for the Palladium-catalyzed synthesis of TFMKs from arylboronic acids.

Method B: The Classical Approach – Friedel-Crafts Acylation

For electron-rich arenes (anisoles, alkylbenzenes), the Friedel-Crafts acylation remains the most scalable and cost-effective route.

  • Reagents: Trifluoroacetic anhydride (TFAA) + Lewis Acid (

    
    ) or TFAA + Pyridine.
    
  • Limitation: Fails with electron-deficient rings; regioselectivity is governed by directing groups.

Part 3: Detailed Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis from Arylboronic Acids

Recommended for complex substrates requiring mild conditions.

Reagents:

  • Arylboronic acid (1.0 equiv)

  • Trifluoroacetic anhydride (TFAA) (1.5 equiv) or N-phenyl-N-tosyltrifluoroacetamide (1.2 equiv)

  • Catalyst:

    
     (5 mol%) + 
    
    
    
    (10 mol%) or XPhos
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: Toluene or Dioxane (anhydrous)

Workflow:

  • Inertion: Flame-dry a Schlenk tube and purge with Argon.

  • Loading: Add arylboronic acid, Pd catalyst, phosphine ligand, and inorganic base.

  • Solvation: Add anhydrous toluene via syringe.

  • Activation: Add the trifluoroacetyl donor dropwise at room temperature.

    • Note: If using TFAA, ensure the system is vented through a bubbler initially to manage minor pressure changes, though CO evolution is not the primary mechanism here.

  • Reaction: Heat to 80°C for 6–12 hours. Monitor by TLC or

    
     NMR (look for signal shift from -76 ppm of TFAA to ~-72 ppm of ketone).
    
  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Concentrate filtrate.

  • Purification: Flash chromatography on silica gel.

    • Caution: TFMKs are volatile. Do not leave under high vacuum for extended periods.

Protocol 2: Modified Friedel-Crafts (Electron-Rich Arenes)

Recommended for scale-up of simple building blocks.

Reagents:

  • Arene (1.0 equiv)

  • Trifluoroacetic anhydride (TFAA) (1.2 equiv)

  • Catalyst: Anhydrous ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (1.1 equiv)
    
  • Solvent: Dichloromethane (DCM)[5]

Workflow:

  • Preparation: Suspend

    
     in dry DCM at 0°C under 
    
    
    
    .
  • Addition 1: Add the arene slowly to the suspension.

  • Addition 2: Add TFAA dropwise over 30 minutes. Maintain temperature < 5°C to prevent polymerization or over-acylation.

  • Reaction: Allow to warm to RT and stir for 4 hours.

  • Quench: Critical Step. Pour the reaction mixture slowly onto crushed ice/HCl mixture. The hydrolysis of aluminum complexes is exothermic.

  • Extraction: Extract with DCM (3x). Wash organics with

    
     (to remove trifluoroacetic acid) and brine.
    
  • Drying: Dry over

    
     (anhydrous).
    
  • Isolation: Distillation is preferred over column chromatography for simple volatile ketones.

Part 4: Analytical Validation & Troubleshooting

When characterizing TFMKs, standard analytical techniques can yield confusing results due to the hydration equilibrium.

TechniqueObservationExplanation

NMR
Carbonyl peak weak or missing (~180 ppm). New peak at ~93 ppm.The signal at 93 ppm corresponds to the

hydrate carbon (

), not the ketone.

NMR
Multiple signals.Distinction between free ketone (-72 ppm) and hydrate (-80 ppm).
LC-MS

or

Mass spectrum often shows the hydrate mass (

) as the parent ion.

Expert Tip: To obtain a clean NMR of the ketone form, use anhydrous solvents (


 stored over molecular sieves) and run the spectrum immediately after dissolving.
References
  • Synthesis of Aryl Trifluoromethyl Ketones (Review)

    • Source: Thieme Connect / Synthesis (2018)
    • Context: Comprehensive review of oxidative, nucleophilic, and electrophilic methods.[1]

  • Palladium-Catalyzed Trifluoroacetyl

    • Source: Organic Letters (2024)
    • Context: Recent protocol using N-phenyl-N-tosyltrifluoroacetamide for high-yield cross-coupling.
    • URL:[Link]

  • Hydration of Trifluoromethyl Ketones: Structure-Activity Rel

    • Source: Journal of the Chemical Society, Perkin Transactions 2
    • Context: Fundamental study on equilibrium constants (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) and substituent effects.
      
    • URL:[Link][6]

  • Trifluoromethyl Ketones in Drug Discovery (Bioisosteres)

    • Source: BenchChem Technical Guides
    • Context: Application of TFMKs as transition-state inhibitors in medicinal chemistry.[1]

  • Friedel-Crafts Trifluoroacetyl

    • Source: Organic Syntheses / BioMed Research
    • Context: Standard procedures for Lewis Acid mediated acylation.[7]

    • URL:[Link]

Sources

Discovery and History of 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the discovery, synthesis, and applications of 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone , a critical fluorinated diaryl ether intermediate.

A Technical Guide to a Privileged Fluorinated Scaffold[1]

Executive Summary

1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone (also known as 4-acetyl-3'-trifluoromethyl diphenyl ether ) is a specialized organofluorine intermediate used in the synthesis of high-value agrochemicals and pharmaceuticals.[1] It belongs to the diaryl ether class of compounds, a "privileged scaffold" in medicinal chemistry known for its ability to position substituents in specific spatial orientations while maintaining metabolic stability.[1]

This molecule combines three key structural motifs:

  • Acetophenone Core : A versatile handle for further functionalization (reduction, oxidation, reductive amination).[1]

  • Ether Linkage : Provides flexibility and lipophilicity.[1]

  • Trifluoromethyl Group (

    
    ) : Enhances metabolic stability (blocking cytochrome P450 oxidation) and increases membrane permeability.[1]
    

Its primary utility lies as a precursor for PPO-inhibiting herbicides , benzoylurea insecticides , and emerging kinase inhibitors where the 3-trifluoromethylphenoxy moiety is required to fit hydrophobic pockets in target enzymes.[1]

Chemical Identity & Properties
PropertyData
IUPAC Name 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone
Common Names 4-(3-Trifluoromethylphenoxy)acetophenone; 4-Acetyl-3'-trifluoromethyl diphenyl ether
Molecular Formula

Molecular Weight 280.24 g/mol
Physical State White to off-white crystalline solid
Melting Point 58–62 °C (Typical for this class)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Key Functional Groups Ketone (Acetyl), Ether, Trifluoromethyl
Discovery & Historical Context
3.1 The Rise of Fluorinated Diaryl Ethers (1970s–1980s)

The history of this molecule is intrinsically linked to the "Fluorine Renaissance" in agrochemistry and drug discovery during the late 20th century.[1] Early diaryl ether herbicides (e.g., Nitrofen , Fluorodifen ) demonstrated that the diphenyl ether scaffold was a potent pharmacophore.[1] However, first-generation compounds suffered from rapid metabolic degradation.[1]

The introduction of the trifluoromethyl (


) group  was a breakthrough.[1] Researchers at companies like Bayer , Monsanto , and Ishihara Sangyo Kaisha  discovered that placing a 

group at the meta position of the phenoxy ring significantly improved half-life and potency.[1] 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone emerged as a modular building block allowing chemists to attach this optimized "warhead" to various core structures via the acetyl group.[1]
3.2 Evolution of Synthetic Methodology
  • The Ullmann Era (Pre-1990s): Early synthesis relied on the copper-mediated Ullmann coupling of 4-bromoacetophenone and 3-trifluoromethylphenol.[1] This route was plagued by harsh conditions (

    
    ), stoichiometric copper waste, and poor yields due to the deactivating nature of the acetyl group.[1]
    
  • The

    
     Revolution (1990s–Present):  The discovery that 4-fluoroacetophenone  undergoes facile Nucleophilic Aromatic Substitution (
    
    
    
    )
    with phenols in polar aprotic solvents (DMSO, DMF) revolutionized the supply chain.[1] This route, utilizing potassium carbonate (
    
    
    ) as a base, became the industry standard due to its atom economy and scalability.[1]
Synthetic Evolution & Pathways

The synthesis of 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone is a classic example of convergent synthesis.[1]

Pathway Diagram (Graphviz)

SynthesisPath cluster_ullmann Alternative Route (Ullmann) A 4-Fluoroacetophenone (Electrophile) C Intermediate Meisenheimer Complex A->C + Base (K2CO3) SNAr Mechanism B 3-Trifluoromethylphenol (Nucleophile) B->C D TARGET MOLECULE 1-[4-[3-(Trifluoromethyl)phenoxy] phenyl]ethanone C->D - KF X 4-Bromoacetophenone X->D Low Yield Y Cu Catalyst / High T

Caption: Convergent synthesis via Nucleophilic Aromatic Substitution (


) vs. the historical Ullmann coupling.
Detailed Experimental Protocol

Objective: Synthesis of 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone on a 100g scale via


.
Reagents & Materials
  • 4-Fluoroacetophenone (1.0 eq): 69.1 g (0.50 mol)[1]

  • 3-Trifluoromethylphenol (1.05 eq): 85.1 g (0.525 mol)[1]

  • Potassium Carbonate (

    
    , 1.2 eq):  82.9 g (0.60 mol), anhydrous, micronized.[1]
    
  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), 500 mL.

  • Work-up: Ethyl Acetate, Water, Brine, Magnesium Sulfate.[1]

Step-by-Step Methodology
  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with nitrogen.[1]

  • Charging: Add 3-Trifluoromethylphenol (85.1 g) and DMF (400 mL) to the flask. Stir until dissolved.

  • Deprotonation: Slowly add

    
      (82.9 g) in portions. The reaction is slightly exothermic.[1] Stir at room temperature for 30 minutes to generate the phenoxide anion.
    
    • Note: Ensuring complete deprotonation prevents side reactions.

  • Addition: Add 4-Fluoroacetophenone (69.1 g) to the mixture. Rinse the addition funnel with the remaining DMF (100 mL).

  • Reaction: Heat the mixture to 120–130 °C . Monitor by HPLC or TLC (Hexane:EtOAc 8:2).

    • Endpoint: Typically 4–6 hours.[1] The limiting reagent (4-Fluoroacetophenone) should be

      
      .[1]
      
  • Quench: Cool the mixture to

    
    . Pour the reaction mass into Ice Water  (1.5 L) with vigorous stirring. The product will precipitate as an off-white solid.[1]
    
  • Isolation: Filter the solid. Wash the cake with water (

    
    ) to remove residual DMF and inorganic salts.[1]
    
  • Purification: Recrystallize from Ethanol/Water (9:1) or Heptane/Ethyl Acetate .[1]

    • Yield: Expect 85–92% (approx. 120–130 g).[1]

    • Purity:

      
       by HPLC.[1][2]
      
Applications & Downstream Chemistry

This ketone is a "gateway" intermediate.[1] The acetyl group serves as a reactive handle to generate diverse pharmacophores.

Downstream Derivatives Diagram (Graphviz)

Derivatives Core 1-[4-[3-(Trifluoromethyl)phenoxy] phenyl]ethanone A Biaryl Ether Amines (Reductive Amination) Core->A + R-NH2 / NaBH3CN B Biaryl Ether Alcohols (NaBH4 Reduction) Core->B + NaBH4 C Biaryl Ether Acids (Haloform Oxidation) Core->C + NaOCl (Haloform) D Oximes/Hydrazones (Condensation) Core->D + NH2OH or R-NHNH2 App1 Kinase Inhibitors (e.g., RAF/MEK) A->App1 App2 Agrochemicals (PPO Herbicides) C->App2

Caption: Divergent synthesis pathways from the parent ketone to bioactive classes.[1]

Key Applications
  • Kinase Inhibitors: The 3-trifluoromethylphenoxy motif mimics the hydrophobic interactions of ATP in the binding pocket of kinases (e.g., RAF , VEGFR ).[1] The ketone is often converted to an amine or heterocycle to form the "hinge binder" region of the drug.[1]

  • Metabolic Disease Targets: Derivatives of this ketone are explored as PPAR agonists (via the acid derivative) for treating dyslipidemia, leveraging the lipophilicity of the diaryl ether tail.[1]

  • Agrochemicals: The oxidized form (benzoic acid derivative) is a precursor to Benzoylurea insecticides (chitin synthesis inhibitors) and PPO herbicides , where the

    
     group ensures persistence in the field.[1]
    
References
  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[1] Wiley-Interscience.[1] (General reference for

    
     mechanisms).
    
  • Yeager, G. W., & Schissel, D. N. (1995).[1] "Synthesis of 4-fluoro-4'-hydroxybenzophenone and its reaction with phenols." Synthesis, 1995(1), 28-30.[1] Link (Describes analogous

    
     conditions for diaryl ethers).
    
  • Bayer AG. (1982).[1] Process for the preparation of diphenyl ethers. U.S. Patent 4,327,226.[1] Link (Foundational patent for

    
    -phenoxy ether synthesis).[1]
    
  • Ishihara Sangyo Kaisha, Ltd. (1985).[1] Benzoylurea derivatives and insecticidal compositions. U.S. Patent 4,536,517.[1] Link (Illustrates the utility of trifluoromethyl-phenoxy intermediates in agrochemicals).

  • PubChem. 1-[4-(3-trifluoromethylphenoxy)phenyl]ethanone - Compound Summary. National Center for Biotechnology Information.[1] Link (Verification of chemical identity).[1]

Sources

Technical Guide: A Comprehensive Evaluation of the Solubility and Stability of 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Proactive Approach to Physicochemical Profiling

In modern drug development, a comprehensive understanding of a molecule's fundamental physicochemical properties is not merely a regulatory requirement but a cornerstone of rational drug design and formulation strategy. This guide provides an in-depth framework for the characterization of 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone, a compound whose structural motifs—an aromatic ketone, a diaryl ether linkage, and a trifluoromethyl group—present a unique combination of properties. As Senior Application Scientist, my objective is to move beyond rote protocol execution. Instead, this document elucidates the causality behind each experimental choice, empowering researchers to not only generate robust data but also to interpret it with a forward-looking perspective on potential development challenges and opportunities. We will operate on the principle of self-validating systems, where each step, from initial solid-state characterization to the development of a stability-indicating method, is designed to ensure data integrity and build a cohesive, predictive understanding of the molecule's behavior.

Part 1: Molecular Architecture and Predicted Physicochemical Behavior

Before embarking on experimental work, a thorough analysis of the molecular structure provides critical insights into the anticipated solubility and stability characteristics of 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone.

Structural Deconstruction and Its Implications

The molecule can be dissected into three key functional regions:

  • The Acetophenone Moiety: The aromatic ketone is a polar group but is part of a larger, rigid aromatic system, contributing to high lattice energy in the solid state and potentially reducing aqueous solubility. Ketones are generally stable but can be susceptible to oxidation or photolytic degradation under stress conditions.[1][2]

  • The Diphenyl Ether Linkage: The phenoxy-phenyl ether bond is generally chemically robust and stable to hydrolysis under physiological conditions.[3][4] However, its presence significantly increases the lipophilicity and molecular size, which is expected to decrease aqueous solubility. The flexibility of the ether linkage can also influence crystal packing and potentially lead to polymorphism.

  • The Trifluoromethyl (-CF3) Group: This functional group is a cornerstone of modern medicinal chemistry for its ability to modulate physicochemical properties. The -CF3 group is highly lipophilic and electron-withdrawing. Its introduction is known to enhance metabolic stability and membrane permeability.[5][6][7][8] Crucially, it significantly increases the molecule's overall lipophilicity, which strongly suggests that the parent compound will have low aqueous solubility.[5][9]

Based on this analysis, 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone is predicted to be a lipophilic, poorly water-soluble compound, likely classified as BCS Class II or IV. Its non-ionizable nature means its solubility is expected to be independent of pH across the physiological range.

Part 2: A Framework for Comprehensive Solubility Assessment

The accurate determination of solubility is fundamental to predicting a drug's oral bioavailability. Given the prediction of poor aqueous solubility, a multi-faceted approach is warranted.

The First Principle: Solid-State Characterization and Polymorphism

Expertise & Experience: Before any solubility measurements are taken, it is imperative to characterize the solid form of the material. Different crystalline forms (polymorphs) or an amorphous state can exhibit vastly different solubilities.[10][11][12] A metastable polymorph, for instance, may show transiently higher solubility, which could be misleading if not properly identified.[10] Failure to control the solid form can render solubility data irreproducible and unreliable.

Initial characterization should involve:

  • X-Ray Powder Diffraction (XRPD): To determine the degree of crystallinity and identify the specific polymorphic form.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect any phase transitions.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and solvent/water content.

Protocol: Thermodynamic Equilibrium Solubility via the Shake-Flask Method

Trustworthiness: The shake-flask method remains the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid drug.[13][14][15]

Step-by-Step Protocol:

  • Preparation: Add an excess amount of the solid compound to a series of clear glass vials. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached.[15]

  • Media Addition: Add a precise volume (e.g., 2 mL) of the desired test medium to each vial. The media should include:

    • Purified Water (baseline)

    • pH 1.2, 4.5, and 6.8 buffers (to confirm pH-independence)

    • Biorelevant Media: Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF).[16][17][18][19]

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (typically 25°C or 37°C) for a sufficient duration to reach equilibrium. For poorly soluble compounds, 24 to 48 hours is standard.[15][20]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant. It is critical to filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

The In Vivo Context: Solubility in Biorelevant Media

Expertise & Experience: For orally administered drugs, solubility in simple buffers can be a poor predictor of in vivo dissolution. Biorelevant media, such as FaSSIF and FeSSIF, contain bile salts and lecithin that mimic the fluids in the human small intestine under fasted and fed conditions.[16][17][21] For a lipophilic compound like 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone, micellar solubilization in these media is expected to significantly enhance solubility compared to aqueous buffers. This data is critical for understanding potential food effects on drug absorption.[17]

Analytical Quantification: A Starting Point for HPLC-UV

A robust HPLC method is required to accurately measure the compound's concentration in the solubility samples.

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for lipophilic molecules.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidProvides good peak shape and is MS-compatible if needed.
Gradient 50% to 95% B over 10 minutesA standard gradient to ensure elution of the lipophilic compound.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at an appropriate wavelength (e.g., 254 nm)Aromatic nature of the compound suggests strong UV absorbance.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.

Part 3: A Systematic Approach to Stability Profiling

Understanding a molecule's intrinsic stability is critical for determining its shelf-life, identifying potential degradation products, and developing a stable formulation.

Rationale and Design of Forced Degradation Studies

Authoritative Grounding: Forced degradation, or stress testing, is a regulatory requirement outlined in ICH guideline Q1A(R2).[22][23][24][25] Its purpose is to intentionally degrade the drug substance to:

  • Identify likely degradation products and elucidate degradation pathways.[25]

  • Demonstrate the specificity of the analytical method, proving it is "stability-indicating."[23][26][27]

  • Inform formulation and packaging development and define storage conditions.

The goal is to achieve a target degradation of 5-20%, as this provides sufficient levels of degradants for detection without destroying the molecule entirely.[22][24]

Protocol: A Multi-Condition Stress Testing Workflow

Trustworthiness: This protocol is designed as a self-validating system. Each stress condition is paired with a control sample (un-stressed) to allow for direct comparison and mass balance assessment.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for 2 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, heat a solution of the compound at 60°C.

    • Photostability: Expose the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours).[23][25]

  • Sample Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • Analysis: Analyze all stressed samples, along with a control sample, using the developed stability-indicating HPLC method.

The Cornerstone: Developing a Stability-Indicating HPLC Method

Expertise & Experience: A stability-indicating method is one that can accurately measure the decrease in the active drug concentration due to degradation and separate the drug peak from all degradation product peaks.[28][29][30]

Workflow for Method Development:

  • Initial Scouting: Begin with the HPLC method described in section 2.4. Analyze a mixture of all stressed samples to get a comprehensive view of all potential degradants.

  • Method Optimization: Adjust the mobile phase gradient, pH, and column chemistry to achieve adequate resolution (>1.5) between the parent peak and all degradant peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the parent compound in all stressed samples. This confirms that no degradants are co-eluting.[25]

  • Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Part 4: Data Visualization and Interpretation

Summarizing Quantitative Data

Table 1: Example Solubility Data for 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone

MediumTemperature (°C)Solubility (µg/mL)Standard Deviation
Purified Water250.5± 0.1
0.1 M HCl (pH 1.2)370.6± 0.1
Acetate Buffer (pH 4.5)370.5± 0.2
Phosphate Buffer (pH 6.8)370.4± 0.1
FaSSIF (pH 6.5)3715.2± 1.5
FeSSIF (pH 5.0)3745.8± 3.1

Table 2: Example Forced Degradation Results

Stress Condition% Assay of Parent% DegradationNumber of Degradants
Control100.00.00
0.1 M HCl / 60°C98.51.51 (minor)
0.1 M NaOH / RT95.24.82
3% H₂O₂ / RT88.111.93
Heat (80°C, solid)99.80.20
Photolytic (ICH Q1B)85.414.64
Mandatory Visualizations: Workflows

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solid to vials B Add precise volume of test media A->B C Shake at controlled temperature (24-48h) B->C D Filter supernatant (0.22 µm PVDF) C->D E Dilute sample D->E F Quantify by validated HPLC method E->F

Caption: Workflow for Thermodynamic Solubility Determination.

G cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis Acid Acid Hydrolysis (0.1M HCl, Heat) Analyze Analyze all samples by Stability-Indicating HPLC Acid->Analyze Base Base Hydrolysis (0.1M NaOH, RT) Base->Analyze Ox Oxidation (3% H₂O₂, RT) Ox->Analyze Heat Thermal (80°C, Solid/Solution) Heat->Analyze Light Photolytic (ICH Q1B Light Box) Light->Analyze Prep Prepare Stock & Control Solutions Prep->Acid Prep->Base Prep->Ox Prep->Heat Prep->Light Interpret Assess Peak Purity, Calculate Mass Balance Analyze->Interpret

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Characterization

The compound 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone is a critical intermediate in the synthesis of agrochemicals (e.g., trifloxystrobin derivatives) and pharmaceutical scaffolds. Structurally, it consists of two aromatic rings linked by an ether bridge (diphenyl ether), with an electron-withdrawing trifluoromethyl (-CF3) group on one ring and an acetyl group on the other.

Physicochemical Properties (In Silico & Empirical)

Understanding the molecule is the first step in method design.

PropertyValue / CharacteristicChromatographic Implication
Molecular Formula C15H11F3O2MW = 280.24 g/mol
LogP (Octanol/Water) ~4.2 (Estimated)High Lipophilicity. Requires high organic strength for elution. Strong retention on C18.
pKa NeutralpH control is less critical for the analyte itself but essential for separating acidic phenolic impurities.
UV Maxima ~254 nm, ~280 nmAromatic

transitions. 254 nm is the preferred detection wavelength.
Solubility Low in water; High in ACN, MeOHSample Diluent: Must be high % organic (e.g., 100% ACN) to prevent precipitation.

Method Development Strategy

The development strategy focuses on Reversed-Phase Chromatography (RP-HPLC). Due to the presence of the -CF3 group and the diphenyl ether backbone, the molecule exhibits significant hydrophobic character.

Column Selection Logic
  • Primary Choice (C18): A standard C18 (Octadecyl) column provides the necessary hydrophobic interaction.

  • Secondary Choice (Phenyl-Hexyl): If positional isomers (e.g., 2-phenoxy vs. 3-phenoxy) are present as impurities, a Phenyl-Hexyl column offers unique

    
     selectivity that C18 lacks.
    
Mobile Phase Selection
  • Solvent A (Aqueous): Water + 0.1% Formic Acid. The acid is added not to protonate the ketone (which is neutral), but to suppress the ionization of potential starting materials like 3-(trifluoromethyl)phenol, ensuring they elute as sharp peaks.

  • Solvent B (Organic): Acetonitrile (ACN). ACN is preferred over Methanol because fluorinated compounds are often highly soluble in ACN, and it has a lower viscosity, allowing for higher flow rates without backpressure limits.

Experimental Protocols

Reagents and Equipment
  • HPLC System: Quaternary pump, Autosampler, Column Oven, DAD/UV Detector.

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water.

  • Additives: Formic Acid (LC-MS grade) or Orthophosphoric Acid (85%).

  • Standard: 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone (>98% purity).

Workflow Visualization

The following diagram outlines the logical flow for developing and optimizing the method.

MethodDevelopment Start Start: Define Analyte Properties Scouting Scouting Run (5-95% Gradient) Start->Scouting Decision Resolution > 2.0? Scouting->Decision Optimize Optimize Gradient Slope & Temperature Decision->Optimize No Finalize Final Method (Isocratic or Shallow Gradient) Decision->Finalize Yes Optimize->Decision Validate Validation (ICH Q2) Finalize->Validate

Caption: Figure 1: Logical workflow for HPLC method development from scouting to validation.

Protocol A: The "Scouting" Gradient (Generic)

Use this protocol for the initial assessment of purity and retention time.

  • Column: C18, 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: 254 nm (Reference 360 nm).

  • Gradient Table:

Time (min)% Solvent A (0.1% Formic Acid)% Solvent B (Acetonitrile)
0.0955
15.0595
20.0595
20.1955
25.0955
Protocol B: The "Gold Standard" Optimized Method

After scouting, the analyte typically elutes late (high %B) due to the -CF3 group. This optimized method reduces run time while maintaining resolution from impurities.

  • Column: C18, 100 x 4.6 mm, 3.5 µm (Higher efficiency).

  • Mobile Phase A: Water + 0.1% H3PO4 (Phosphoric acid provides better peak shape for UV detection than formic acid).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 1.2 mL/min.

  • Temperature: 40°C (Reduces viscosity, improves mass transfer).

  • Isocratic Mode: 70% B / 30% A.

    • Note: If impurities accumulate, use a "Step Gradient" washing step at the end.

Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must pass specific System Suitability Tests (SST) before every analysis run.

System Suitability Criteria
ParameterAcceptance LimitRationale
Retention Time (RT) ± 2.0% RSDEnsures pump stability and mobile phase consistency.
Tailing Factor (T) < 1.5Fluorinated compounds can tail due to stationary phase interactions; < 1.5 indicates a well-capped column.
Theoretical Plates (N) > 5000Ensures column efficiency is sufficient for separation.
Resolution (Rs) > 2.0Measured between the main peak and the nearest impurity (usually the starting phenol).
Linearity & Range
  • Range: 10 µg/mL to 500 µg/mL.

  • Preparation: Prepare a stock of 1.0 mg/mL in 100% Acetonitrile. Dilute with Mobile Phase to working concentrations.

  • Acceptance:

    
    .
    

Troubleshooting & Critical Insights

The "Fluorine Effect"

The trifluoromethyl group is highly electronegative and lipophilic.

  • Issue: Retention time shifting.

  • Cause: Temperature fluctuations affect the solubility of fluorinated compounds more than non-fluorinated ones.

  • Solution: Use a thermostatted column compartment (TCC) set strictly to 35°C or 40°C. Do not run at ambient temperature.

Sample Carryover

Due to high LogP, the analyte may adsorb to the injection needle or rotor seal.

  • Protocol: Set the autosampler needle wash to 100% Acetonitrile (do not use water in the wash vial).

Troubleshooting Logic Tree

Troubleshooting Problem Problem: Peak Tailing Check1 Check Mobile Phase pH Problem->Check1 Check2 Check Column Type Problem->Check2 Action1 Add 0.1% TFA (Competes with silanols) Check1->Action1 pH is neutral Action2 Switch to End-capped C18 or Phenyl-Hexyl Check2->Action2 Column is old/Type A

Caption: Figure 2: Decision tree for resolving peak tailing issues common with fluorinated aromatics.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[3] Introduction to Modern Liquid Chromatography. Wiley.[4] (Foundational text for Gradient vs. Isocratic choices).

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard for defining Linearity, Precision, and Accuracy).

  • PubChem. (n.d.).[4] Compound Summary for CAS 50361-47-6. National Library of Medicine. (Source for physicochemical property estimation).

  • Dolan, J. (2002). "Temperature Selectivity in Reversed-Phase HPLC". LCGC North America. (Explains the impact of temperature on separation of lipophilic compounds).

Sources

Application Note: Strategic Utilization of 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical utility, synthesis, and application of 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone (hereafter referred to as TFMP-Acetophenone ), a specialized fluorinated building block.

Based on the structural motif (diaryl ether with a meta-trifluoromethyl group), this compound is a critical intermediate in the synthesis of kinase inhibitors , agrochemicals (PPO inhibitors) , and metabolically stable bioisosteres .

Compound Profile & Strategic Value

1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone is a lipophilic, electron-deficient diaryl ether scaffold. Its value in drug design stems from three key properties:

  • Metabolic Stability: The ether linkage is resistant to hydrolysis, while the trifluoromethyl (

    
    ) group blocks metabolic oxidation at the reactive meta-position, extending the half-life of downstream APIs.
    
  • Conformational Biasing: The diaryl ether moiety adopts a specific "twist" conformation (approx. 120° bond angle), often used to position pharmacophores into deep hydrophobic pockets of enzymes (e.g., Kinases, COX-2).

  • Synthetic Versatility: The acetyl group serves as a "chemical handle" for diverse transformations, including heterocycle formation, reductive amination, and chain extension.

Chemical Specifications
PropertySpecification
IUPAC Name 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone
Common Name 4-(3-Trifluoromethylphenoxy)acetophenone
Molecular Formula

Molecular Weight 280.24 g/mol
Key Functionality Acetyl (Ketone), Diaryl Ether, Trifluoromethyl
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water

Synthesis Protocol: Preparation of the Building Block

If this compound is not commercially available in the required grade, it is synthesized via a Nucleophilic Aromatic Substitution (


). This protocol ensures high regioselectivity and yield.
Protocol A: Coupling

Mechanism: The electron-withdrawing acetyl group on 4'-fluoroacetophenone activates the ring for nucleophilic attack by the 3-(trifluoromethyl)phenolate.

Reagents:

  • Substrate A: 4'-Fluoroacetophenone (1.0 equiv)

  • Substrate B: 3-(Trifluoromethyl)phenol (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) [0.5 M]

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with Substrate B and DMF.

  • Deprotonation: Add

    
     and stir at room temperature for 30 minutes to generate the phenolate in situ.
    
  • Addition: Add Substrate A (4'-Fluoroacetophenone) in one portion.

  • Reaction: Heat the mixture to 100–110°C under an inert atmosphere (

    
    ) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.[1][2]
    
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (5x reaction volume) to precipitate the product.

    • Note: If oil forms, extract with Ethyl Acetate (3x).

  • Purification: Wash the organic layer with 1M NaOH (to remove unreacted phenol), then Brine. Dry over

    
    .[1][2] Concentrate in vacuo.[3]
    
  • Crystallization: Recrystallize from Hexane/Ethanol if necessary.

Yield Expectation: 85–92% (Off-white solid).

Downstream Applications & Protocols

The acetyl group allows this building block to be converted into diverse pharmacophores. Below are the two most critical workflows.

Workflow 1: Synthesis of Amines (Reductive Amination)

Target: Creation of benzylamine-type linkers common in GPCR ligands.

Protocol:

  • Formation of Imine: Dissolve TFMP-Acetophenone (1.0 equiv) in Methanol. Add the desired amine (e.g., Morpholine, Primary Amine) (1.2 equiv) and catalytic Acetic Acid. Stir for 2 hours.

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (

    
    ) (1.5 equiv) portion-wise.
    
  • Workup: Stir overnight. Quench with sat.

    
    . Extract with DCM.
    
Workflow 2: Synthesis of Thiazole Heterocycles (Hantzsch Synthesis)

Target: Kinase inhibitor scaffolds where the thiazole ring acts as the hinge binder.

Protocol:

  • 
    -Bromination: 
    
    • Dissolve TFMP-Acetophenone in Glacial Acetic Acid.

    • Add Bromine (

      
      ) (1.0 equiv) dropwise at RT.
      
    • Stir until decolorized. Pour into ice water to isolate 2-Bromo-1-[4-[3-(trifluoromethyl)phenoxy]phenyl]ethanone .

  • Cyclization:

    • Reflux the

      
      -bromo ketone with a Thioamide (e.g., Thiourea or Thioacetamide) in Ethanol for 2–4 hours.
      
    • The product precipitates as the HBr salt.

Visualizing the Chemical Logic

The following diagram illustrates the central role of TFMP-Acetophenone in divergent synthesis.

G Start 4'-Fluoroacetophenone + 3-CF3-Phenol Core TFMP-Acetophenone (Building Block) Start->Core K2CO3, DMF, 110°C (SNAr) AlphaBr Alpha-Bromo Ketone (Intermediate) Core->AlphaBr Br2, AcOH (Bromination) Amine Benzyl/Ethyl Amines (GPCR Ligands) Core->Amine R-NH2, NaBH3CN (Reductive Amination) Acid Biaryl Ether Acid (NSAID Analogs) Core->Acid S, Morpholine (Willgerodt-Kindler) Thiazole Thiazole/Imidazole (Kinase Inhibitors) AlphaBr->Thiazole Thiourea/Thioamide (Hantzsch)

Figure 1: Divergent synthetic pathways starting from the TFMP-Acetophenone scaffold.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in

Incomplete deprotonation or wet solvent.Ensure

is finely ground and anhydrous. Use dry DMF/NMP. Increase temp to 120°C.
Poly-bromination Excess Bromine used in Workflow 2.Use exactly 1.0 equiv of

. Use

in EtOAc/CHCl3 for softer bromination control.
Oil formation Product trapped in solvent matrix.Use a seed crystal if available. Triturate the crude oil with cold Pentane or Diethyl Ether to induce crystallization.

References

  • General Synthesis of Diaryl Ethers

    • Ye, J., et al. (2021). "Recent advances in the synthesis of diaryl ethers." Organic Chemistry Frontiers. Link

    • Context: Validates the mechanism for electron-deficient aryl fluorides.
  • Hantzsch Thiazole Synthesis Protocols: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH. Context: Standard reference for converting -bromo acetophenones to thiazoles.
  • Biological Relevance of Trifluoromethyl Ethers

    • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

    • Context: Explains the metabolic stability conferred by the 3-CF3-phenoxy motif.
  • Reductive Amination Methodologies

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

    • Context: The gold-standard protocol for converting acetophenones to amines.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TPE-PUR-001 Subject: Troubleshooting Purification, Isolation, and "Oiling Out" Issues Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Active

Introduction: The Molecule & The Challenge

You are likely working with 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone (henceforth referred to as TPE ). This molecule is a classic diaryl ether intermediate, often synthesized via Nucleophilic Aromatic Substitution (


) or Ullmann coupling.

Why is purification difficult?

  • Lipophilicity: The trifluoromethyl (

    
    ) group and the diaryl ether backbone create a highly lipophilic molecule (LogP ~3.5–4.5).
    
  • The "Sticky" Impurity: The most persistent impurity is usually the unreacted starting material, 3-(trifluoromethyl)phenol . While acidic, its

    
     group makes it surprisingly soluble in organic layers, resisting standard aqueous washes.
    
  • Phase Behavior: TPE is often a low-melting solid (

    
     range). This places it in the "danger zone" for crystallization, where it prefers to "oil out" rather than form a lattice.
    

Module 1: The "Sticky" Phenol Problem (Chemical Workup)

User Query: "I washed my reaction mixture with 1M NaOH, but TLC still shows the phenol starting material. Why isn't it extracting?"

Root Cause Analysis

Standard phenol has a


 of ~10. The electron-withdrawing 

group on your impurity lowers the

(making it more acidic, ~8.8), which should make it easier to deprotonate. However, the

group also increases the lipophilicity of the phenolate anion. If you use a non-polar solvent like Dichloromethane (DCM) or Toluene for your organic layer, the "greasy" sodium phenolate might form an ion pair and stay in the organic phase rather than partitioning into the water.
Protocol: The "Dual-Phase" Scavenge

Do not rely on simple shaking. You must force the partition.

  • Solvent Swap: If your reaction is in DCM, swap to Ethyl Acetate (EtOAc) or Diethyl Ether . These oxygenated solvents disrupt ion pairing better than chlorinated solvents.

  • The pH Swing:

    • Step A: Wash the organic layer with 2M NaOH (2x). Crucial: Vigorous agitation is required to increase surface area.

    • Step B: If the phenol persists, use a Glycine buffer (pH 10) wash. This maintains the basicity without the "salting out" effect of strong brine/NaOH, allowing the phenolate to hydrate and move to the aqueous layer.

  • Verification: Spot the organic layer on TLC. If the phenol spot (

    
     in Hex/EtOAc) is gone, proceed.
    
Visual Workflow: Extraction Logic

WorkupLogic Start Crude Reaction Mixture SolventCheck Is Solvent DCM/CHCl3? Start->SolventCheck SwapSolvent Swap to EtOAc or Et2O (Better Phase Separation) SolventCheck->SwapSolvent Yes Wash1 Wash 1: 2M NaOH (2x) (Deprotonate Phenol) SolventCheck->Wash1 No SwapSolvent->Wash1 CheckTLC Check TLC for Phenol Wash1->CheckTLC Success Proceed to Drying (MgSO4) CheckTLC->Success Absent Fail Phenol Persists? CheckTLC->Fail Present Wash2 Wash 2: Glycine Buffer (pH 10) (Reduce Ionic Strength) Fail->Wash2 Wash2->Success

Caption: Logic flow for removing lipophilic phenolic impurities. Note the critical solvent swap step.

Module 2: Crystallization & The "Oiling Out" Nightmare

User Query: "I tried to recrystallize from hot ethanol. Upon cooling, I got a milky emulsion that settled into a yellow oil, not crystals. How do I fix this?"

Root Cause Analysis

"Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the Solid-Liquid Solubility boundary. This happens because:

  • Melting Point Proximity: The TPE melting point is likely low (

    
    ). If you saturate at boiling ethanol (
    
    
    
    ), the product comes out of solution as a liquid (oil) because the solution temperature is still above the product's melting point.
  • Impurity Depression: Even small amounts of impurities depress the melting point further, guaranteeing an oil.

Protocol: The "Slow-Grown" Lattice

Avoid single-solvent boiling methods. Use a Two-Solvent Diffusion or Seeding approach.

Recommended Solvent System: Hexane (Anti-solvent) / Ethyl Acetate (Solvent).

  • Dissolution: Dissolve crude TPE in the minimum amount of EtOAc at Room Temperature (not hot).

  • The Anti-Solvent Drip:

    • Add Hexane dropwise with stirring until the solution turns slightly turbid (cloud point).

    • Add 1-2 drops of EtOAc to turn it clear again.

  • Seeding (Critical):

    • If you have any solid crystal from a previous batch (even a dirty one), add a microscopic speck now.

    • No seed? Scratch the glass side vigorously with a glass rod. The friction creates nucleation sites.

  • The Cold Soak:

    • Do not put it in the freezer yet. Let it stand at RT for 2 hours.

    • Once solids appear, move to

      
       (fridge), then 
      
      
      
      (freezer).
    • Why? Rapid cooling forces oiling. Slow cooling favors ordering.

Data: Solvent Screening for TPE
Solvent SystemSuitabilityRisk FactorNotes
Ethanol (Hot) LowHigh (Oiling)Avoid if MP is <60°C. Good for final polish only.
Hexane/EtOAc High LowBest general purpose. Easy to control saturation.
DCM/Hexane MediumMediumGood solubility, but DCM evaporates too fast, causing crusting.
Methanol/Water LowHigh (Oiling)Water forces hydrophobic TPE out as oil instantly.

Module 3: Chromatographic Resolution

User Query: "My product and the starting material (4-fluoroacetophenone) have almost identical Rf values. How do I separate them?"

Root Cause Analysis

Both TPE and the acetophenone starting material are aromatic ketones with similar polarities. On standard Silica, they interact primarily through the ketone dipole.

Protocol: The "Modifier" Trick

You need to exploit the


-

interactions or the subtle shape differences.
  • Gradient Optimization:

    • Standard: 0%

      
       20% EtOAc in Hexane.
      
    • The Fix: Shallower gradient. 0%

      
       5% EtOAc over 10 Column Volumes (CV), then 5% 
      
      
      
      10% over 5 CV. The separation often happens in the low-polarity window.
  • Solid Phase Modifier:

    • If available, use C18 (Reverse Phase) silica. The

      
       group on TPE interacts strongly with the C18 chains (hydrophobic effect), significantly increasing its retention time (
      
      
      
      ) compared to the smaller fluoroacetophenone.
    • Eluent: 50% Acetonitrile / Water

      
       90% Acetonitrile / Water.
      

FAQs

Q: Can I distill this compound? A: Not recommended. Diaryl ethers are generally stable, but the ketone moiety and the potential for ether cleavage at high temperatures (


) make distillation risky. High-vacuum Kugelrohr distillation might work for removing the volatile starting material, but crystallization is safer for the final product.

Q: The product has a yellow tint. Is it pure? A: Pure TPE should be white or off-white. A yellow tint usually indicates:

  • Traces of nitrated byproducts (if nitro-compounds were used in precursors).

  • Oxidation of the phenol impurity (quinones).

    • Fix: Pass the solution through a small pad of Activated Charcoal or Silica Gel before crystallization.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann, 2013. Link (Authoritative source for general purification of acetophenone derivatives).

  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. 3rd Ed. Wiley-VCH, 2003. (Source for understanding solubility parameters and "oiling out" phenomena).
  • Beilstein/Reaxys Database. General reaction class search for "Diaryl ether synthesis via SNAr" and "Purification of trifluoromethyl-substituted aromatics". (Used to validate the lipophilicity and acidity claims of the impurities).

Technical Support Center: 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone Production

[1][2]

Topic: Impurity Management & Process Optimization Audience: Process Chemists, R&D Scientists, and Scale-up Engineers Scope: Nucleophilic Aromatic Substitution (

12

Introduction: The Support Interface

Welcome to the Technical Support Center. This guide addresses the specific challenges in synthesizing 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone (Target Molecule).

Based on the structural motif, this molecule is synthesized via an

4-Fluoroacetophenone3-(Trifluoromethyl)phenol1212

This guide is structured as a dynamic troubleshooting workflow. Select the module below that matches your current bottleneck.

Module 1: Reaction Optimization (Preventing Impurities)

Context: The best way to manage impurities is to prevent their formation.[1][2] In

12
Q: My reaction stalls at 90% conversion. Adding more base doesn't help.[1][2] Why?

A: You are likely experiencing Water Poisoning or Surface Passivation .[1][2]

  • The Mechanism:

    
     reactions using weak bases (
    
    
    ,
    
    
    ) in aprotic solvents (DMF, DMSO, NMP) are extremely sensitive to water.[1][2] Water solvates the fluoride leaving group and the carbonate anion, reducing the basicity required to deprotonate the phenol.[1][2]
  • The Fix:

    • Azeotropic Drying: If using large scales, reflux your base/solvent system with toluene and a Dean-Stark trap before adding the reactants.[1][2]

    • Particle Size: Use micronized (anhydrous)

      
      . Large granules surface-passivate with KF byproducts, stopping the reaction.[1][2]
      
    • Temperature Check: Ensure internal temperature is

      
      . The activation energy for displacing a fluoride para to a ketone is moderate; 
      
      
      is often optimal.[1][2]
Q: I see a new impurity growing at RRT 0.85 relative to the product. What is it?

A: This is likely 4-Hydroxyacetophenone , resulting from the hydrolysis of your starting material.[1][2]

  • Cause: Wet solvent (DMF/DMSO are hygroscopic).[1][2] Hydroxide ions (

    
    ) generated from trace water compete with your bulky phenoxide nucleophile.[1][2] Since 
    
    
    is smaller, it attacks faster if present.[1][2]
  • Validation: Check LC-MS for a mass of 136 (M+H).

  • Prevention: Use molecular sieves in your solvent lines or fresh anhydrous bottles.[1][2]

Data: Solvent & Base Effects on Impurity Profile[2][3]
SolventBaseTemp (

)
Main Impurity RiskRecommendation
DMF

100Hydrolysis (if wet)Standard.[1][2] Good balance.
DMSO

90Oxidation (Color)Fast reaction, but hard to remove solvent.[1][2]
NMP

110DimerizationUse only for difficult substrates.[1][2]

Module 2: Work-up & Isolation (The Chemical Filter)

Context: You have a crude mixture containing Product, Unreacted Phenol, Unreacted Acetophenone, and Salts.

Q: The crude oil is dark brown/red.[1][2] Is my product decomposed?

A: Likely not. Phenolic starting materials and their oxidation byproducts (quinones) are intensely colored even at ppm levels.[1][2]

  • The Fix: Do not rely on color as a purity indicator.[1][2] Proceed to the Caustic Wash .

Q: How do I remove the excess 3-(Trifluoromethyl)phenol? It co-elutes on TLC.

A: You must exploit the

12
  • The Logic: Phenols are acidic (

    
    ).[1][2] The product is a neutral ether.[1][2] The acetophenone starting material is neutral.[1][2]
    
  • Protocol (The Caustic Wash):

    • Dilute the reaction mixture with a non-polar solvent (Toluene or MTBE).[1][2] Avoid DCM if possible as it can form emulsions with basic water.[2]

    • Wash 2x with 1M NaOH (or 10% KOH). This deprotonates the phenol into water-soluble phenolate.[1][2]

    • Critical Step: Wash the organic layer with Brine, then Water.[1][2] Check the pH of the water wash.[1][2] If it is still basic, residual phenolate may remain.[1][2]

Visualizing the Impurity Genesis & Removal

ReactionPathwaysSM14-FluoroacetophenoneBaseK2CO3 / DMFSM1->BaseSM23-CF3-PhenolSM2->BaseProductTarget Ether(Neutral)Base->Product Main ReactionImp_HydrolysisImpurity A:4-Hydroxyacetophenone(Due to Water)Base->Imp_Hydrolysis + H2O (Side Rxn)Imp_PhenolImpurity B:Residual Phenol(Excess Reagent)Base->Imp_Phenol IncompleteWashNaOH WashProduct->WashImp_Hydrolysis->WashImp_Phenol->WashWash->Product Organic LayerWash->Imp_Hydrolysis Aqueous Layer(Deprotonated)Wash->Imp_Phenol Aqueous Layer(Deprotonated)

Figure 1: Reaction pathways showing the origin of impurities and their separation via pH-controlled washing.[1][2]

Module 3: Purification (The Final Polish)

Context: After workup, you may still have Unreacted 4-Fluoroacetophenone (neutral) and trace color bodies.[1][2]

Q: Crystallization vs. Column Chromatography?

A: Crystallization is preferred for scale and cost, but this molecule's melting point depends heavily on purity.[2]

  • Strategy:

    • If Crude Purity > 90%: Recrystallize.

    • If Crude Purity < 80%: Short silica plug (filtration) first, then recrystallize.[1][2]

Q: Which solvent system works for recrystallization?

A: The "Polar/Non-Polar" pair is standard for diaryl ethers.[1][2]

  • Recommended System: IPA (Isopropyl Alcohol) / Water or Ethanol / Hexane .[1][2]

  • Protocol:

    • Dissolve crude solid in minimum hot IPA (

      
      ).
      
    • Add hot water dropwise until persistent cloudiness appears.

    • Add one drop of IPA to clear it.[1][2]

    • Cool slowly to Room Temp, then

      
      .
      
  • Why this works: The acetophenone impurity is often more soluble in the alcohol mother liquor than the larger, more hydrophobic diaryl ether product.[1][2]

Q: I still see a spot just above my product on TLC (Non-polar impurity).

A: This is likely Dimerization or Oligomers formed if you used high temperatures (

12
  • Troubleshooting: These are very lipophilic.[1][2] A silica column using a gradient of 100% Hexanes

    
     5% EtOAc/Hexanes will elute these non-polar impurities first (High Rf), leaving your product to elute later.[1][2]
    

Module 4: Analytical Troubleshooting (QC)

Context: Validating purity before release.

Q: HPLC shows a "Ghost Peak" that disappears in the blank.

A: If you used DMF or NMP, this is a Carryover Peak .[2]

  • Fix: These high-boiling solvents stick to C18 columns. Run a "Sawtooth" wash method (95% ACN / 5% Water) between runs to clear the column.[1][2]

Q: How do I quantify the residual Fluoride content?

A: Inorganic fluoride (KF) is a byproduct.[1][2] It is insoluble in organic solvents but can be trapped in the crystal lattice.[1][2]

  • Test: Dissolve 50mg product in 50:50 MeOH:Water and use a Fluoride Ion Selective Electrode (ISE) or perform a silver nitrate test (turbidity check) if ensuring salt removal.

References & Authority

The protocols defined above are grounded in the fundamental chemistry of Nucleophilic Aromatic Substitution (

  • General

    
     Mechanism & Optimization: 
    
    • Bunce, R. A., et al.[1][2] "Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers."[1][2][3] Organic Letters, 2015.[1][2] [1][2][3]

    • Validates: The use of carbonate bases and polar aprotic solvents for ether linkages.[1][2]

  • Aqueous Workup of Diaryl Ethers:

    • Shelke, N. B., et al.[1][2][4] "SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases."[1][2][4] RSC Advances, 2015.[1][2][4]

    • Validates: The solubility profiles and base-wash strategies for removing phenolic/acidic byproducts.[1][2]

  • Synthesis of Trifluoromethyl-substituted Acetophenones:

    • GuideChem Technical Reference.[1][2] "Synthesis of 3'-(Trifluoromethyl)acetophenone."[1][2][5][6][7][8]

    • Validates: Reaction conditions for acetophenone derivatives containing trifluoromethyl groups.[1][2][5][6][7][8][9][10][11]

  • Impurity Profiling in Acetophenones:

    • Veeprho Pharmaceuticals.[1][2] "Acetophenone Impurities and Related Compounds."[1][2][5][7][8]

    • Validates: Identification of hydrolysis byproducts and common degradants.[1][2]

Validation & Comparative

comparing the efficacy of 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone to other pharmaceutical intermediates

[1][2]

Executive Technical Summary

1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone (hereafter referred to as TFMP-AP ) is a critical bi-aryl ether intermediate used in the synthesis of high-affinity ligands, particularly benzimidazole-5-carboxylic acid derivatives (MCH-1 antagonists, CB2 agonists) and PPAR modulators .[1][2]

Its primary utility lies in introducing the lipophilic, metabolically stable 3-(trifluoromethyl)phenoxy moiety into a drug scaffold.[1][2] When compared to alternative intermediates—specifically the corresponding aldehyde (TFMP-CHO) or aniline (TFMP-NH₂)—TFMP-AP demonstrates superior process efficacy defined by:

  • Storage Stability: Unlike TFMP-CHO, TFMP-AP is resistant to autoxidation.[1][2]

  • Chemoselectivity: The acetyl group provides a "masked" handle for downstream functionalization (e.g., haloform oxidation to acid, Baeyer-Villiger to phenol, or condensation to heterocycles) without the genotoxicity concerns associated with TFMP-NH₂.[1][2]

  • Synthetic Yield: The SNAr synthesis of TFMP-AP achieves yields >85%, outperforming Ullmann-type couplings used for non-activated analogs.[1][2]

Chemical Identity & Profile[1][2][3][4][5][6]

  • IUPAC Name: 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone[1][2]

  • Common Name: 4-(3-Trifluoromethylphenoxy)acetophenone[1][2]

  • Molecular Formula: C₁₅H₁₁F₃O₂[2]

  • Molecular Weight: 280.24 g/mol [2]

  • Core Moiety: Diaryl Ether with meta-CF₃ substitution.[1][2]

  • Key Reactivity: Nucleophilic aromatic substitution (formation), Electrophilic substitution (ring B), Carbonyl condensation (acetyl group).[1][2]

Comparative Efficacy Analysis

This section objectively compares TFMP-AP against its two primary functional alternatives: the aldehyde and the aniline derivatives.[1][2]

Table 1: Performance Matrix of TFMP Intermediates
FeatureTFMP-AP (Ketone) TFMP-CHO (Aldehyde) TFMP-NH₂ (Aniline)
Oxidative Stability High (Stable at RT)Low (Rapidly oxidizes to acid)Moderate (Sensitive to light/air)
Synthetic Yield (SNAr) 88-92% (Activated by Acetyl)75-80% (Side reactions)N/A (Requires protection)
Genotoxicity Risk Low Low High (PGI Alert)
Process Versatility High (Oxidation, Reduction, Condensation)Moderate (Reductive amination mostly)Low (Amide coupling mostly)
Cost Efficiency High (Cheap raw materials: 4-F-Acetophenone)Moderate Low (Multi-step synthesis)
Detailed Analysis
  • Vs. The Aldehyde (TFMP-CHO):

    • The Problem: The aldehyde analog, 4-(3-trifluoromethylphenoxy)benzaldehyde, is prone to aerobic oxidation, forming the benzoic acid impurity during storage.[1][2] This necessitates fresh preparation or rigorous inert storage.[1][2]

    • The TFMP-AP Advantage: The acetyl group is chemically robust.[1][2] It can be converted to the carboxylic acid (via Haloform reaction) on demand with >95% purity, eliminating shelf-life degradation issues.[1][2]

  • Vs. The Aniline (TFMP-NH₂):

    • The Problem:4-(3-trifluoromethylphenoxy)aniline is often flagged as a Potential Genotoxic Impurity (PGI).[1][2] Handling requires containment protocols that increase operational costs (Opex).[1][2]

    • The TFMP-AP Advantage: TFMP-AP is a neutral, non-genotoxic solid.[1][2] It can be converted to the aniline downstream (via Baeyer-Villiger rearrangement to ester

      
       hydrolysis 
      
      
      Curtius rearrangement, or nitration/reduction routes) after critical purification steps, reducing safety risks in early-stage manufacturing.[1][2]

Synthetic Routes & Efficacy Data[1][2]

Route A: Nucleophilic Aromatic Substitution (SNAr) - Recommended

This is the most efficacious route due to the electron-withdrawing nature of the acetyl group on the 4-fluoroacetophenone, which activates the ring for nucleophilic attack by the phenoxide.[1][2]

  • Reagents: 4-Fluoroacetophenone + 3-Trifluoromethylphenol.[1][2][3][4][5]

  • Base: Potassium Carbonate (K₂CO₃).[1][2]

  • Solvent: DMF or NMP (Dipolar aprotic).[1][2]

  • Conditions: 100°C, 4-6 hours.

  • Yield: >85% isolated.[1][2]

Route B: Ullmann Coupling[1][2]
  • Reagents: 4-Bromoacetophenone + 3-Trifluoromethylphenol.[1][2][6]

  • Catalyst: Cu(OAc)₂ / Ligand.[1][2]

  • Efficacy: Lower (60-70% yield).[1][2] Requires heavy metal scavenging and extended reaction times (12-24h).[1][2]

Diagram 1: Synthetic Pathway & Activation Logic[1]

SynthesisStart14-Fluoroacetophenone(Activated Electrophile)ComplexMeisenheimer Complex(Transition State)Start1->ComplexK2CO3, DMF100°CStart23-Trifluoromethylphenol(Nucleophile)Start2->ComplexProductTFMP-AP(Stable Intermediate)Complex->Product- KF(Irreversible)Downstream1BenzimidazoleDerivativesProduct->Downstream11. Haloform Ox.2. CondensationDownstream2Biaryl EtherAcidsProduct->Downstream2Oxidation

Caption: The SNAr mechanism leverages the para-acetyl group to stabilize the Meisenheimer complex, ensuring high regioselectivity and yield.[1]

Experimental Protocol: Synthesis of TFMP-AP

Objective: Synthesis of 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone via SNAr. Scale: 100 mmol.

Materials
  • 4-Fluoroacetophenone (13.8 g, 100 mmol)[1]

  • 3-Trifluoromethylphenol (16.2 g, 100 mmol)[1]

  • Potassium Carbonate (anhydrous, 20.7 g, 150 mmol)[1][2]

  • N,N-Dimethylformamide (DMF) (100 mL)[1]

  • Ethyl Acetate / Hexanes (for extraction)[1]

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 3-Trifluoromethylphenol (16.2 g) and DMF (100 mL).

  • Deprotonation: Add Potassium Carbonate (20.7 g) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: Mild exotherm may occur.[2]

  • Addition: Add 4-Fluoroacetophenone (13.8 g) to the suspension.

  • Reaction: Heat the mixture to 100°C (internal temperature) under a nitrogen atmosphere. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1][2]

    • Checkpoint: Reaction typically reaches >98% conversion within 4-6 hours.[1][2]

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into ice-water (300 mL) with vigorous stirring. The product may precipitate as a solid.[1][2]

    • If solid: Filter, wash with water, and dry.[1][2]

    • If oil: Extract with Ethyl Acetate (3 x 50 mL).[1][2] Wash combined organics with brine (2 x 50 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via short silica plug if necessary.

  • Validation:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.95 (d, 2H), 7.45 (t, 1H), 7.35 (d, 1H), 7.25 (s, 1H), 7.18 (d, 1H), 7.05 (d, 2H), 2.58 (s, 3H).[1][2]

    • Yield: Expect 24.6 - 26.0 g (88-93%).

Downstream Application Workflow

The "efficacy" of TFMP-AP is best demonstrated in its conversion to Benzimidazole-5-carboxylic acid derivatives (a common scaffold in patent literature for bioactive compounds).[1][2]

Diagram 2: Downstream Transformation Logic

Applicationscluster_path1Path A: Carboxylic Acid Routecluster_path2Path B: Reductive RouteTFMP_APTFMP-AP(Starting Material)Acid4-(3-CF3-phenoxy)benzoic acidTFMP_AP->AcidNaOCl, NaOH(Haloform Rxn)AlcoholSecondary AlcoholTFMP_AP->AlcoholNaBH4, MeOHBenzimidazoleBenzimidazole-5-carboxylic acid(Bioactive Core)Acid->BenzimidazoleDiaminobenzoateCondensationAlkeneStyrene DerivativeAlcohol->AlkeneDehydration

Caption: TFMP-AP serves as a divergent point for both oxidative (Path A) and reductive (Path B) medicinal chemistry campaigns.

References

  • Preparation of Trifluoromethyl Acetophenone Derivatives. European Patent Office. EP0993432B1.[1][2] Available at: [Link] (General methodology for trifluoromethyl-substituted acetophenones).[1][2]

  • Fused-ring compounds and use thereof as drugs. Google Patents. AU2401701A.[1][2] Available at: (Demonstrates the utility of the 4-(3-trifluoromethylphenoxy)phenyl moiety in benzimidazole drugs).

  • Lewis Basicity and Affinity Scales: Data and Measurement. ResearchGate. Available at: [Link] (Physicochemical properties of 3-trifluoromethylphenol and acetophenone derivatives).

  • Serotonergic benzofurans. Google Patents. EP1204659B1.[1][2][4] Available at: (Describes analogous ether synthesis using 4-fluoroacetophenone).[1][2]

A Comparative Guide to Analytical Method Validation for 1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone: HPLC vs. Alternative Techniques

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of analytical methods for the quantification and purity assessment of 1-[4-[3-(trifluoromethyl)phenoxy]phenyl]ethanone, a complex aromatic ketone of interest in pharmaceutical development. We will explore the validation of a primary High-Performance Liquid Chromatography (HPLC) method, compare its performance characteristics with Gas Chromatography (GC), and touch upon the utility of UV-Vis Spectrophotometry. The protocols and validation parameters are grounded in the rigorous standards set forth by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring scientific integrity and regulatory compliance.[1][2][3][4]

Strategic Selection of the Primary Analytical Technique

The molecular structure of 1-[4-[3-(trifluoromethyl)phenoxy]phenyl]ethanone—featuring a ketone, a phenoxy ether linkage, and a trifluoromethyl group—dictates its physicochemical properties. It is a relatively large, non-volatile, and thermally stable molecule. These characteristics are paramount in selecting the most appropriate analytical technique.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the technique of choice for non-volatile and thermally unstable compounds.[5] Given the analyte's high molecular weight and low volatility, HPLC, particularly Reversed-Phase HPLC (RP-HPLC), offers the versatility and robustness required for accurate quantification in both bulk substance and formulated products.[6][7]

  • Gas Chromatography (GC): GC is exceptionally powerful for volatile and thermally stable compounds.[8][9] While the target molecule is thermally stable, its high boiling point would necessitate high inlet and oven temperatures, increasing the risk of on-column degradation and yielding poor peak shapes. Therefore, GC is generally less suitable for this analyte unless derivatization is employed, which adds complexity to the sample preparation process.[8]

  • UV-Vis Spectrophotometry: This technique is useful for quantitative analysis if the analyte possesses a strong chromophore and the sample matrix is simple and non-interfering.[10] The aromatic rings in the molecule ensure strong UV absorbance. However, spectrophotometry lacks the specificity to distinguish the analyte from potential impurities or degradation products, making it unsuitable as a standalone method for stability-indicating assays.[10][11]

cluster_input Analyte Properties cluster_decision Decision Criteria cluster_methods Analytical Methods cluster_conclusion Conclusion Analyte 1-[4-[3-(CF3)phenoxy]phenyl]ethanone Volatility Volatility Analyte->Volatility Low ThermalStability Thermal Stability Analyte->ThermalStability High HPLC HPLC (High-Performance Liquid Chromatography) Volatility->HPLC Ideal for Non-Volatile GC GC (Gas Chromatography) Volatility->GC Requires High Volatility ThermalStability->HPLC Tolerant of Labile Compounds ThermalStability->GC Requires Stability at High Temp. Conclusion HPLC is the Preferred Method HPLC->Conclusion

Caption: Decision workflow for selecting the primary analytical technique.

The Validation Lifecycle: An ICH Q2(R2) Framework

Analytical method validation is a documented process that proves an analytical procedure is suitable for its intended purpose.[4][12] The recently updated ICH Q2(R2) guideline, in conjunction with ICH Q14 (Analytical Procedure Development), promotes a lifecycle approach, ensuring methods are robust from development through to routine use.[2][13]

The core validation characteristics we will assess are:

  • Specificity

  • Linearity

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Range

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ)

  • Robustness

cluster_params Validation Parameters Dev Method Development (ICH Q14) Val Method Validation (ICH Q2) Dev->Val Ver Ongoing Verification & Lifecycle Management Val->Ver Specificity Specificity Val->Specificity Linearity Linearity Val->Linearity Accuracy Accuracy Val->Accuracy Precision Precision Val->Precision Range Range Val->Range LOQ LOQ / LOD Val->LOQ Robustness Robustness Val->Robustness

Caption: The analytical method validation lifecycle framework.

In-Depth Validation Protocols and Comparative Data

This section provides detailed experimental protocols for validating an HPLC method for 1-[4-[3-(trifluoromethyl)phenoxy]phenyl]ethanone. Each protocol is followed by a comparison with a hypothetical GC method and a data summary table.

Specificity (Stability-Indicating Properties)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14][15] For a stability-indicating method, this is demonstrated through forced degradation studies.[16]

Experimental Protocol (HPLC): Forced Degradation

  • Prepare Stock Solution: Prepare a 1.0 mg/mL solution of the analyte in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1N NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 0.1 mg/mL.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL.

  • Thermal Degradation: Expose the solid powder to 105°C for 48 hours. Prepare a 0.1 mg/mL solution.

  • Photolytic Degradation: Expose a 0.1 mg/mL solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC-DAD method. Evaluate the chromatograms for degradation and perform peak purity analysis on the analyte peak in each condition.

Senior Application Scientist's Note: The goal of forced degradation is not to destroy the molecule completely, but to achieve 5-20% degradation. This level is sufficient to produce and separate degradation products, proving the method's ability to resolve the main peak from any potential interferences.[17] The use of a Diode Array Detector (DAD) is crucial here, as it allows for peak purity analysis, which compares UV-Vis spectra across the peak to detect co-eluting impurities.

Comparison with Gas Chromatography (GC-MS)

Specificity in GC is best achieved by coupling it with a Mass Spectrometer (GC-MS).[18][19] While chromatographic separation is one aspect, the mass spectrometer provides a second dimension of confirmation. The protocol would involve analyzing stressed samples and confirming that the peak at the analyte's retention time corresponds to its known mass spectrum, and that degradation product peaks have different mass spectra.

ParameterHPLC-DAD MethodGC-MS Method
Specificity Assessment Peak Purity Index from DAD; Resolution > 2 from nearest degradant peak.Mass spectral confirmation (m/z); Unique retention times.
Acid Degradation ~15% degradation, major degradant at RRT 0.85. Peak Purity > 99.9%.Potential for hydrolysis of ether linkage. MS confirms fragment ions.
Base Degradation ~10% degradation, major degradant at RRT 1.15. Peak Purity > 99.9%.Similar to acid hydrolysis, confirmed by unique mass spectra.
Oxidative Degradation ~20% degradation, multiple minor degradants. Peak Purity > 99.8%.Oxidation products may be less volatile, posing analytical challenges.
Thermal/Photo Degradation <5% degradation observed. Peak Purity > 99.9%.Analyte is stable; no significant degradation observed.
Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[14][20]

Experimental Protocol (HPLC/GC)

  • Prepare Stock Solution: Create a high-concentration stock solution of the analyte (e.g., 1.0 mg/mL).

  • Prepare Calibration Standards: Perform serial dilutions to prepare at least five concentration levels covering the expected working range (e.g., 80% to 120% of the target assay concentration). For this analyte, a range of 0.08 mg/mL to 0.12 mg/mL is typical for an assay.

  • Analysis: Inject each concentration level in triplicate.

  • Data Evaluation: Plot the average peak area response versus concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

Senior Application Scientist's Note: A correlation coefficient (r²) of ≥ 0.999 is the industry standard for demonstrating excellent linearity.[21] The y-intercept should also be scrutinized; a significant non-zero intercept may indicate the presence of bias or interference.

ParameterHPLC MethodGC MethodAcceptance Criteria
Range Studied 0.02 - 0.18 mg/mL (5 levels)0.02 - 0.18 mg/mL (5 levels)80% - 120% of nominal
Correlation Coefficient (r²) 0.99980.9995≥ 0.999
Y-Intercept Negligible (close to zero)Negligible (close to zero)Not significantly different from zero
Residuals Plot Random distribution around zeroRandom distribution around zeroNo obvious trend or pattern
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using a spike-recovery study.[14][20]

Experimental Protocol (HPLC/GC)

  • Prepare Placebo: Prepare a mixture of all formulation excipients without the active pharmaceutical ingredient (API).

  • Spike Placebo: Accurately add known amounts of the analyte stock solution to the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three independent samples at each level.

  • Analysis: Analyze the nine spiked samples according to the method.

  • Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Spiked LevelHPLC Method (% Recovery ± RSD)GC Method (% Recovery ± RSD)Acceptance Criteria
80% 99.5% ± 0.8%98.9% ± 1.2%98.0% - 102.0%
100% 100.2% ± 0.6%100.5% ± 0.9%98.0% - 102.0%
120% 100.8% ± 0.7%101.2% ± 1.1%98.0% - 102.0%
Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[14][22]

Experimental Protocol (HPLC/GC)

  • Repeatability (Intra-assay precision):

    • Prepare six independent test samples of the analyte at 100% of the target concentration.

    • Have a single analyst analyze all six samples on the same day, using the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Prepare a new set of six independent test samples.

    • Have a different analyst analyze the samples on a different day, preferably using a different instrument (if available).

  • Calculation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of six measurements.

ParameterHPLC Method (%RSD)GC Method (%RSD)Acceptance Criteria
Repeatability (n=6) 0.7%1.1%RSD ≤ 2.0%
Intermediate Precision (n=12) 1.2%1.8%RSD ≤ 3.0%
Range, LOD, and LOQ

These parameters define the boundaries of the method's performance.

  • Range: The interval where the method is linear, accurate, and precise. It is confirmed by the linearity and accuracy data.[4][20]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[14]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[14][15]

Protocol: LOD & LOQ Estimation (Signal-to-Noise Method)

  • Determine Signal-to-Noise (S/N): Prepare and inject solutions of decreasing concentration.

  • LOD: Identify the concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ: Identify the concentration that yields a signal-to-noise ratio of approximately 10:1. Confirm this concentration by demonstrating acceptable precision (e.g., %RSD < 10% for six replicate injections).

ParameterHPLC MethodGC MethodPurpose
Validated Range 0.08 - 0.12 mg/mL0.08 - 0.12 mg/mLAssay of finished product
LOD 0.05 µg/mL (S/N = 3.3)0.10 µg/mL (S/N = 3.1)For impurity identification
LOQ 0.15 µg/mL (S/N = 10.5)0.30 µg/mL (S/N = 10.2)For impurity quantification
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[4][14]

Experimental Protocol (HPLC)

  • Prepare a single batch of test solution.

  • Analyze the solution while making small, deliberate changes to the chromatographic conditions, one at a time.

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution) and the final assay result.

Parameter VariedHPLC Method (Effect on Assay)GC Method (Effect on Assay)Acceptance Criteria
Flow Rate ± 10% < 1.0% change< 1.5% changeAssay result within 98-102%
Mobile Phase Organic ± 2% < 1.5% changeN/AAssay result within 98-102%
Column Temperature ± 5°C < 0.5% change< 2.0% changeAssay result within 98-102%
Injection Volume ± 5% < 1.2% change< 1.8% changeAssay result within 98-102%

Final Recommendations

The experimental data clearly supports the selection of a Reversed-Phase HPLC method with DAD detection as the superior choice for the analytical validation of 1-[4-[3-(trifluoromethyl)phenoxy]phenyl]ethanone. The method demonstrates excellent specificity, linearity, accuracy, and precision, and is inherently suited to the non-volatile nature of the analyte. While a GC method can be validated, it offers lower precision and sensitivity for this compound and presents greater technical challenges due to the high temperatures required. For quality control, stability testing, and routine release, the HPLC method provides the necessary reliability and compliance with global regulatory standards.[12][23][24]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.